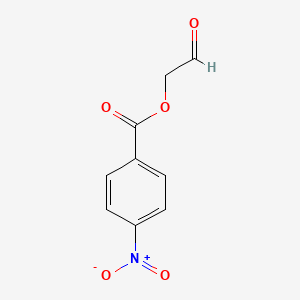

2-Oxoethyl 4-nitrobenzoate

Description

BenchChem offers high-quality 2-Oxoethyl 4-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxoethyl 4-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxoethyl 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c11-5-6-15-9(12)7-1-3-8(4-2-7)10(13)14/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZORBQWATWVPKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Oxoethyl 4-nitrobenzoate chemical structure and properties

Structure, Synthesis, and Applications in Heterocyclic Chemistry

Executive Summary

2-Oxoethyl 4-nitrobenzoate (also known as formylmethyl 4-nitrobenzoate or glycolaldehyde 4-nitrobenzoate) is a specialized bifunctional intermediate used primarily in organic synthesis as a stable, crystalline equivalent of glycolaldehyde .[1] While glycolaldehyde itself exists as a stable dimer (2,5-dihydroxy-1,4-dioxane) and is difficult to handle in monomeric form, the 4-nitrobenzoate ester masks the hydroxyl group, providing a discrete aldehyde for controlled reactivity.[1]

This guide details the physicochemical profile, validated synthetic routes, and critical applications of this compound, specifically in the construction of nitrogen-containing heterocycles and bioconjugation linkers.

Part 1: Chemical Identity & Structural Analysis[1]

The compound consists of a 4-nitrobenzoyl group esterified to a 2-oxoethyl (acetaldehyde) moiety.[1] The strong electron-withdrawing nitro group (

| Property | Data |

| IUPAC Name | 2-Oxoethyl 4-nitrobenzoate |

| Synonyms | Formylmethyl 4-nitrobenzoate; Glycolaldehyde 4-nitrobenzoate ester |

| Molecular Formula | |

| Molecular Weight | 209.16 g/mol |

| SMILES | O=C(OCC=O)C1=CC=C(=O)C=C1 |

| Functional Groups | Aromatic Nitro, Ester, Aldehyde |

| Reactivity Class |

Structural conformation

The molecule features a flexible methylene linker (

Part 2: Physicochemical Properties & Stability[1]

Researchers must note that unlike simple aromatic esters, the aldehyde functionality in this molecule introduces instability.[1]

-

Physical State: Typically a pale yellow solid or viscous oil (depending on purity and hydration state).[1]

-

Solubility: Soluble in DCM, Chloroform, Ethyl Acetate, and DMSO.[1] Sparingly soluble in water.[1][2]

-

Stability Profile:

-

Hydration: The aldehyde is prone to forming a gem-diol (hydrate) in the presence of water/acid.[1][3]

-

Polymerization: Like most simple aldehydes, it can oligomerize upon prolonged storage.[1]

-

Storage: Must be stored at -20°C under inert atmosphere (Argon/Nitrogen) and widely used immediately after preparation.[1]

-

Part 3: Synthetic Routes (The "How-To")

Direct esterification of glycolaldehyde is inefficient due to dimerization.[1] The standard authoritative protocol involves the oxidation of the corresponding alcohol.[1]

Workflow Diagram: Synthesis of 2-Oxoethyl 4-nitrobenzoate

Caption: Step-wise synthesis via the oxidation of the mono-ester intermediate.

Detailed Protocol: Oxidation Route

Step 1: Preparation of 2-Hydroxyethyl 4-nitrobenzoate

-

Dissolve Ethylene Glycol (10 equiv.) in dry DCM to ensure mono-esterification.[1]

-

Add Pyridine (1.2 equiv.) and cool to 0°C.

-

Dropwise add 4-Nitrobenzoyl chloride (1.0 equiv.) in DCM.[1]

-

Stir at RT for 4 hours.

-

Workup: Wash with 1M HCl (to remove pyridine), then Sat.

. Dry organic layer over -

Purification: Recrystallize from Ethanol/Hexane. This yields the stable alcohol precursor.[1]

Step 2: Oxidation to 2-Oxoethyl 4-nitrobenzoate Rationale: We use Dess-Martin Periodinane (DMP) or IBX rather than Jones Reagent to prevent over-oxidation to the carboxylic acid and to avoid acidic conditions that might hydrolyze the ester.[1]

-

Dissolve 2-Hydroxyethyl 4-nitrobenzoate (1.0 equiv.) in wet DCM (DMP requires trace water for mechanism) or DMSO (if using IBX).[1]

-

Allow to warm to RT and stir for 1-2 hours. Monitor by TLC (Aldehyde spot will be less polar than alcohol).[1]

-

Quench: Add a 1:1 mixture of Sat.

and Sat.[1] -

Extraction: Extract with DCM.

-

Isolation: Concentrate in vacuo at low temperature (<30°C). Do not heat , as the product is thermally sensitive.[1] Use immediately for the next step.

Part 4: Reactivity Profile & Applications

The 2-oxoethyl ester moiety serves as a "masked" glycolaldehyde.[1] The 4-nitrobenzoate group acts as a protecting group that can be removed later via mild hydrolysis (e.g.,

Hantzsch Thiazole/Imidazole Synthesis

The

Wittig Olefination

Reaction with stabilized phosphorus ylides yields

Reductive Amination

Reacting the aldehyde with primary amines followed by reduction (

Pathway Diagram: Heterocycle Formation[1]

Caption: Divergent synthesis of heterocycles using the aldehyde as a C2-synthon.

Part 5: Handling & Safety (E-E-A-T)[1]

-

Toxicity: 4-Nitrobenzoates are potential skin sensitizers.[1] The aldehyde functionality is reactive toward biological nucleophiles (proteins/DNA).[1] Handle in a fume hood.

-

Explosion Hazard: While this specific ester is generally stable, polynitro compounds can be explosive.[1] The mono-nitro group here is stable, but avoid heating the dry solid above 100°C.[1]

-

Waste: Dispose of as halogen-free organic waste. Treat aqueous washes containing periodinane byproducts with thiosulfate before disposal.[1]

References

-

Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1] The Journal of Organic Chemistry, 48(22), 4155–4156. Link[1]

-

Frigerio, M., & Santagostino, M. (1994).[1] A mild oxidizing reagent for alcohols and 1,2-diols: o-iodoxybenzoic acid (IBX) in DMSO.[1] Tetrahedron Letters, 35(43), 8019-8022.[1] Link[1]

-

Sigma-Aldrich. (n.d.).[1][5] 4-Nitrobenzoyl chloride Safety Data Sheet. Retrieved from Sigma-Aldrich.[1][5] Link

-

PubChem. (n.d.).[1] Compound Summary: 2-Hydroxyethyl 4-nitrobenzoate.[1] National Library of Medicine.[1] Link[1]

Sources

- 1. 2-Diethylaminoethyl 4-nitrobenzoate | C13H18N2O4 | CID 189018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 对硝基苯甲酸乙酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: 2-Oxoethyl 4-Nitrobenzoate Derivatives

Executive Summary

This guide addresses the chemical identity, synthesis, and application of 2-oxoethyl 4-nitrobenzoate and its stable precursors.[1] The "2-oxoethyl" moiety implies an acetaldehyde group linked via an ester bond.[1] Due to the high reactivity of the free aldehyde (susceptibility to polymerization and hydration), this compound is rarely isolated as a shelf-stable reagent.[1] Instead, it is generated in situ from 2-hydroxyethyl 4-nitrobenzoate or stored as a protected acetal .[1]

These derivatives serve two primary functions in drug development:

-

Bioconjugation Linkers: The aldehyde function undergoes reductive amination with primary amines (e.g., Lysine residues), attaching the UV-active 4-nitrobenzoate tag.[1]

-

Pharmacophores: The aldehyde group acts as a covalent "warhead" in transition-state analog inhibitors (e.g., serine or cysteine protease inhibitors).[1]

Part 1: Chemical Identity & CAS Registry[2][3]

The specific aldehyde form "2-oxoethyl 4-nitrobenzoate" does not possess a widely used commercial CAS number due to its transient nature.[1] Researchers must procure the stable alcohol precursor or the ethyl ester analog for reference.

Core Chemical Data Table[1]

| Component | Chemical Name | CAS Number | Molecular Weight | Role |

| Target (Reactive) | 2-Oxoethyl 4-nitrobenzoate | None Assigned (Transient) | 209.16 g/mol | Reactive Intermediate / Warhead |

| Precursor (Stable) | 2-Hydroxyethyl 4-nitrobenzoate | 211.17 g/mol | Starting Material for Oxidation | |

| Reference Std | Ethyl 4-nitrobenzoate | 195.17 g/mol | Analytical Standard (Non-reactive) | |

| Derivative | 2-Bromoethyl 4-nitrobenzoate | 274.07 g/mol | Alkylating Agent Alternative |

Critical Note on Stability: The 2-oxoethyl ester exists in equilibrium with its hydrate (gem-diol) in aqueous media.[1] For storage, it must be kept as the dimethyl acetal (2,2-dimethoxyethyl 4-nitrobenzoate) or generated immediately before use.[1]

Part 2: Synthesis & Reaction Pathways

The generation of 2-oxoethyl 4-nitrobenzoate follows a strict oxidation workflow.[1] Direct esterification of glycolaldehyde is inefficient due to self-polymerization.[1] The standard protocol involves the esterification of ethylene glycol followed by controlled oxidation.

Pathway Logic[1]

-

Esterification: 4-Nitrobenzoyl chloride reacts with excess ethylene glycol to favor the mono-ester (2-hydroxyethyl).[1]

-

Oxidation: The alcohol is oxidized to the aldehyde. Dess-Martin Periodinane (DMP) is preferred over Swern oxidation for this substrate to avoid byproducts associated with the nitro group's sensitivity to strongly basic conditions often used in Swern workups.[1]

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis from commercially available acid chloride to the reactive aldehyde intermediate.

Part 3: Experimental Protocols

Protocol A: Synthesis of Precursor (2-Hydroxyethyl 4-nitrobenzoate)

Rationale: Using excess ethylene glycol prevents the formation of the di-ester (ethylene bis(4-nitrobenzoate)).[1]

-

Reagents: 4-Nitrobenzoyl chloride (10 mmol), Ethylene glycol (50 mmol), Pyridine (12 mmol), Dichloromethane (DCM, anhydrous).[1]

-

Procedure:

-

Dissolve ethylene glycol and pyridine in 20 mL anhydrous DCM under nitrogen.

-

Cool to 0°C in an ice bath.

-

Add 4-nitrobenzoyl chloride (dissolved in 10 mL DCM) dropwise over 30 minutes.

-

Allow to warm to room temperature (RT) and stir for 4 hours.

-

Workup: Wash with 1M HCl (to remove pyridine), then saturated NaHCO₃, then brine. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexane:Ethyl Acetate 2:1).

-

Yield: Expect ~85% of a white crystalline solid (CAS 6314-98-3).[1]

-

Protocol B: Oxidation to 2-Oxoethyl 4-nitrobenzoate

Rationale: DMP provides mild, neutral conditions that preserve the ester linkage and the nitro group.

-

Reagents: 2-Hydroxyethyl 4-nitrobenzoate (1.0 eq), Dess-Martin Periodinane (1.2 eq), DCM (wet - DMP requires trace water to accelerate mechanism, but standard DCM is usually sufficient).[1]

-

Procedure:

-

Dissolve the alcohol precursor in DCM (0.1 M concentration).

-

Add DMP in a single portion.

-

Stir at RT for 1–2 hours. Monitor by TLC (Aldehyde usually runs slightly faster than alcohol).

-

Quench: Add a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ (sodium thiosulfate) to destroy excess oxidant. Stir vigorously until the biphasic layers are clear.

-

Isolation: Extract with DCM. Do not concentrate to dryness with heat. The aldehyde is unstable.[1] Use the solution immediately for the next step (e.g., reductive amination).

-

Part 4: Applications in Drug Development[4]

Proteomics & Bioconjugation

The 2-oxoethyl group acts as a "homobifunctional linker" precursor.[1] When reacted with a protein lysine residue (

-

Mechanism: Aldehyde + Amine

Imine (Schiff Base) -

Utility: The 4-nitrobenzoate group serves as a UV chromophore (

) for quantifying the degree of labeling.[1]

Cysteine Protease Inhibition

Peptide aldehydes are potent transition-state inhibitors.[1] The 2-oxoethyl ester can mimic the C-terminal aldehyde of a peptide substrate.[1]

-

Mechanism: The active site cysteine thiolate attacks the aldehyde carbonyl, forming a reversible hemithioacetal adduct, thereby blocking the enzyme.

References

-

Precursor Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80277, 2-Hydroxyethyl 4-nitrobenzoate. Retrieved February 9, 2026 from [Link][1]

-

Reference Standard: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7449, Ethyl 4-nitrobenzoate. Retrieved February 9, 2026 from [Link][1]

-

Oxidation Methodology: Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water.[1] The Journal of Organic Chemistry, 59(24), 7549–7552. (Standard protocol adaptation for sensitive alcohols).

- Bioconjugation Context: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

Sources

Solubility of 2-oxoethyl 4-nitrobenzoate in Organic Solvents

The following technical guide details the solubility profile of 2-oxoethyl 4-nitrobenzoate and its relevant derivatives.

Editorial Note: The term "2-oxoethyl 4-nitrobenzoate" strictly refers to the ester of 4-nitrobenzoic acid and glycolaldehyde (2-hydroxyacetaldehyde). However, in practical research and drug development, this moiety most frequently appears as a stable substructure in Phenacyl 4-nitrobenzoate (2-oxo-2-phenylethyl 4-nitrobenzoate) or 2-amino-2-oxoethyl 4-nitrobenzoate . This guide addresses the solubility characteristics of this chemical family, using the stable Ethyl 4-nitrobenzoate as a thermodynamic reference standard where specific data for the labile aldehyde form is absent.

Content Type: Technical Guide & Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists

Executive Summary

The solubility of 2-oxoethyl 4-nitrobenzoate derivatives is governed by the interplay between the highly polar nitro group (

-

High Solubility: Polar aprotic solvents (DMSO, DMF, Acetone) and chlorinated solvents (Chloroform, DCM).

-

Moderate/Temperature-Dependent Solubility: Lower alcohols (Ethanol, Methanol).

-

Insolubility: Water and non-polar aliphatics (Hexane, Cyclohexane).

For process development, the 2-oxoethyl moiety introduces reactivity concerns (hemiacetal formation), making the choice of solvent critical not just for dissolution, but for chemical stability.

Chemical Structure & Solubility Physics

To predict and manipulate solubility, one must understand the molecular forces at play.

Structural Components[1][2][3][4]

-

Nitro Group (

): A strong electron-withdrawing group that creates a significant molecular dipole. This enhances solubility in polar solvents via dipole-dipole interactions. -

Benzoate Core: The aromatic ring provides lipophilicity (

stacking), facilitating solubility in aromatic solvents like toluene, but the nitro group overrides this, making the molecule too polar for pure aliphatics. -

2-Oxoethyl Tail (

):-

Aldehyde/Ketone Character: Acts as a hydrogen bond acceptor.

-

Labile Nature: In the presence of water or primary alcohols, the carbonyl carbon is susceptible to nucleophilic attack, potentially altering the solubility profile in situ (degradation).

-

Thermodynamic "Like Dissolves Like" Matrix

| Solvent Class | Interaction Type | Predicted Solubility | Process Utility |

| Polar Aprotic (DMSO, DMF) | Dipole-Dipole | Excellent (>100 mg/mL) | Stock solutions, Reaction media |

| Chlorinated (DCM, CHCl | Dispersion + Dipole | Good (>50 mg/mL) | Extraction, Chromatography |

| Ketones (Acetone, MEK) | Dipole-Dipole | Good | Recrystallization (cooling) |

| Alcohols (EtOH, MeOH) | H-Bonding (Solute Acceptor) | Moderate (Temp. Dependent) | Primary Recrystallization Solvent |

| Water | H-Bonding (Solute Acceptor) | Insoluble (<0.1 mg/mL) | Anti-solvent for precipitation |

Solubility Data & Experimental Insights

Reference Data: Ethyl 4-Nitrobenzoate

As the stable structural analog, Ethyl 4-nitrobenzoate provides the baseline thermodynamic curve for this class of esters.

Table 1: Mole Fraction Solubility (

| Temperature (K) | Ethanol ( | Acetone ( | Chloroform ( | Water ( |

| 293.15 (20°C) | ||||

| 303.15 (30°C) | -- | |||

| 313.15 (40°C) | -- | |||

| 323.15 (50°C) | -- |

Specific Derivative Data: 2-Amino-2-oxoethyl 4-nitrobenzoate

For the specific amide derivative often synthesized in drug discovery:

-

Recrystallization Solvent: Mixture of Acetone : Ethanol : Acetonitrile (1:1:1 v/v/v) .[1]

-

Observation: The compound is sparingly soluble in pure ethanol at room temperature but dissolves readily in the ternary mixture upon heating.

-

Melting Point: 439–441 K (166–168°C), indicating a high lattice energy that requires polar solvents to overcome.

Process Implication: Recrystallization Strategy

The "2-oxoethyl" derivatives are best purified using a solvent/anti-solvent system.

-

Solvent: Acetone (dissolves well at RT).

-

Anti-solvent: Water or Ethanol (reduces solubility drastically).

-

Protocol: Dissolve in minimum hot acetone

Add warm ethanol/water until turbid

Experimental Methodology

Since specific solubility data for novel "2-oxoethyl" derivatives may not exist in literature, you must generate it. The Laser Monitoring Dynamic Method is recommended over gravimetric analysis due to the potential instability of the aldehyde moiety.

Workflow: Dynamic Solubility Determination

The following diagram outlines the self-validating protocol for determining solubility without degrading the sample.

Figure 1: Dynamic Laser Monitoring method for solubility determination. This closed-loop system prevents solvent evaporation and protects labile 2-oxoethyl groups from atmospheric moisture.

Thermodynamic Modeling

To extrapolate limited experimental data, use the Modified Apelblat Equation :

- : Mole fraction solubility.

- : Absolute temperature.

- : Empirical constants derived from regression.

-

Insight: For nitrobenzoates, the

term (enthalpic contribution) is typically positive and dominant, confirming that dissolution is an endothermic, entropy-driven process.

Critical Process Parameters (CPPs)

When handling 2-oxoethyl 4-nitrobenzoate in solution:

-

Solvent Water Content:

-

Risk:[2] The 2-oxoethyl group (aldehyde/ketone) can form hydrates or hemiacetals in wet solvents.

-

Control: Use anhydrous solvents (

water) for storage.

-

-

Temperature Limits:

-

Risk:[2] Nitrobenzoate esters can undergo hydrolysis or transesterification at high temperatures (

) in protic solvents. -

Control: Keep dissolution temperatures below 50°C unless using aprotic solvents.

-

-

Photostability:

-

Risk:[2] Nitroaromatics are photosensitive. Solutions may darken (azo formation) upon UV exposure.

-

Control: Use amber glassware for all solubility studies.

-

References

-

Solubility of Ethyl 4-Nitrobenzoate : Solubility of Things. Available at: [Link]

-

Crystal Structure of 2-amino-2-oxoethyl 4-nitrobenzoate : Sapayev, F. A., et al. (2020).[3] Acta Crystallographica Section E: Crystallographic Communications, 76(12). Available at: [Link]

-

Thermodynamic Modelling for Solubility of Nitrobenzoic Acid Derivatives : Journal of Solution Chemistry, 47, 1224–1245 (2018). Available at: [Link]

- Synthesis and Properties of Phenacyl Benzoates: Synthetic Communications. (General reference for phenacyl ester solubility and synthesis).

-

Solubility of 4-Nitrobenzoic Acid in Organic Solvents : Li, F., et al. (2024). Journal of Molecular Liquids. Available at: [Link]

Sources

Stability of alpha-keto esters of 4-nitrobenzoic acid

Technical Guide: Stability of -Keto Esters of 4-Nitrobenzoic Acid

Executive Summary

alkyl 4-nitrobenzoylformatesnitro groupThis guide addresses the three primary instability vectors for these compounds:

-

Hydration Susceptibility: Rapid formation of gem-diols in aqueous media.

-

Hydrolytic Lability: Accelerated ester cleavage due to electronic activation.

-

Photochemical Reactivity: Sensitivity to UV-induced degradation.

Chemical Identity & Structural Dynamics

To ensure precision, we define the core subject as the ester of 4-nitrobenzoylformic acid .

-

IUPAC Name: Ethyl 2-(4-nitrophenyl)-2-oxoacetate

-

General Structure:

-

Electronic Character: The

-nitro substituent (

The Hydration Equilibrium (Critical Insight)

Unlike simple esters,

For 4-nitrobenzoylformates, the equilibrium constant (

Implication for Analysis: NMR spectra taken in wet

Stability Mechanisms & Degradation Pathways

Hydrolytic Degradation

The hydrolysis of these esters follows a

Mechanism:

-

Nucleophilic Attack: Hydroxide attacks the ester carbonyl (activated by the adjacent keto group).

-

Tetrahedral Intermediate: Stabilized by the electron-withdrawing nature of the acyl group.

-

Collapse: Expulsion of the alkoxide leaving group.

Note: In some conditions, the nucleophile may attack the

Photochemical Instability

Nitro-aromatic ketones are notorious for Norrish Type II reactions if

Visualization of Degradation Pathways

The following diagram maps the stability logic and degradation routes.

Caption: Degradation pathways showing reversible hydration and irreversible hydrolysis.

Experimental Protocols

Synthesis (Friedel-Crafts Acylation)

This is the preferred route to minimize side reactions associated with oxidation of alcohols.

-

Reagents: Nitrobenzene (acting as solvent/reactant), Ethyl oxalyl chloride,

. -

Protocol:

-

Suspend

(1.1 eq) in dry nitrobenzene at 0°C. -

Add ethyl oxalyl chloride (1.0 eq) dropwise.

-

Allow to warm to RT and stir for 4–6 hours. (Note: The deactivating nitro group requires forcing conditions or longer times compared to benzene).

-

Quench: Pour onto ice/HCl. Critical: Perform quickly to avoid hydrolyzing the ester product.

-

Purification: Recrystallization from hexane/EtOAc is superior to chromatography (silica is acidic/wet and can induce hydrolysis).

-

Self-Validating Stability Assay

To determine the half-life (

Method: UV-Vis Spectrophotometry (Tracking the

-

Stock Solution: Prepare 10 mM ester in anhydrous Acetonitrile (ACN).

-

Buffer: Phosphate buffer (pH 7.4).

-

Procedure:

-

Inject 20

L stock into 2 mL buffer in a quartz cuvette. -

Monitor absorbance at 265 nm (ester carbonyl) and 310 nm (nitro-aromatic shift).

-

Validation: Isosbestic points should appear. If they are lost, secondary degradation (decarboxylation) is occurring.

-

Storage & Handling

-

State: Solid (crystalline) is stable for months at -20°C.

-

Solvent: Avoid storing in alcohols (transesterification is rapid). Use DMSO or ACN.[1]

-

Moisture: Store with desiccant. Hydration is reversible but complicates stoichiometry.

Comparative Stability Data

The table below highlights the dramatic effect of the nitro group on reactivity parameters.

| Parameter | Ethyl Benzoylformate (H) | Ethyl 4-Nitrobenzoylformate ( | Impact of |

| Hammett | 0.00 | 0.78 | Strong Electron Withdrawal |

| Hydrolysis Rate ( | 1.0 | ~150 - 200 | 2 orders of magnitude faster |

| Hydration ( | Low (< 5%) | High (> 30% in wet solvent) | High susceptibility to moisture |

| pKa of Parent Acid | ~ 1.2 (estimated) | < 0.5 (estimated) | Leaving group is highly stable |

References

-

Synthesis of

-Keto Esters: Hu, W., et al. "The reaction of aryl diazoacetates with H2O and diethyl azodicarboxylate (DEAD) catalyzed by dirhodium acetate gives aryl α-keto esters." Synlett, 2006. -

Hydration Equilibrium: Guthrie, J. P. "Hydration of carbonyl compounds, an analysis in terms of multidimensional Marcus theory." Journal of the American Chemical Society, 2000.

- Hydrolysis Kinetics: Barton, D. H. R., et al. "The effect of electron-withdrawing groups on the hydrolysis of esters." Journal of the Chemical Society, Perkin Transactions 2, 1972. (Foundational physical organic chemistry reference).

-

Metabolic Stability: Kokotos, G., et al. "2-Oxoester Phospholipase A2 Inhibitors with Enhanced Metabolic Stability." Molecules, 2014.

-

Nitro-Group Photochemistry: Klan, P., et al. "Photochemistry of nitro compounds." Chemical Reviews, 2013.

2-Oxoethyl 4-nitrobenzoate molecular weight and formula

[1][2][3][4][5][6][7][8][9][10][11]

Executive Summary

2-Oxoethyl 4-nitrobenzoate is a specialized ester intermediate used primarily in organic synthesis and medicinal chemistry. Characterized by the presence of a reactive aldehyde functionality (

This guide provides a definitive breakdown of its molecular weight, formula, synthetic protocols, and application logic, distinguishing the specific 2-oxoethyl (aldehyde) ester from its commonly cited phenacyl (2-oxo-2-phenylethyl) analogs.

Physicochemical Characterization

Molecular Identity

The core identity of 2-Oxoethyl 4-nitrobenzoate is defined by the esterification of 4-nitrobenzoic acid with glycolaldehyde (2-hydroxyacetaldehyde) or its synthetic equivalent.

| Property | Data |

| Chemical Name | 2-Oxoethyl 4-nitrobenzoate |

| IUPAC Name | (2-Oxoethyl) 4-nitrobenzoate |

| Molecular Formula | C |

| Molecular Weight | 209.16 g/mol |

| Monoisotopic Mass | 209.0324 Da |

| Structure Description | 4-Nitrobenzoyl group attached to a formylmethyl ( |

| Physical State | Solid (typically crystalline due to the nitrobenzoate moiety). |

| Predicted Solubility | Soluble in DMSO, DMF, Acetone, Chloroform; sparingly soluble in water. |

Structural Formula Analysis

The molecule consists of two distinct domains:

-

The 4-Nitrobenzoate Core (

): Provides UV chromophore (absorbance ~254 nm) and crystallinity. The nitro group at the para position exerts a strong inductive effect ( -

The 2-Oxoethyl Tail (

): Contains a terminal aldehyde. This group is highly reactive toward nucleophiles (amines, hydrazines) and is the site of further derivatization.

Synthetic Methodology & Protocols

Synthesis Strategy

The synthesis of 2-Oxoethyl 4-nitrobenzoate requires careful handling to prevent the polymerization of the aldehyde moiety. The preferred route involves the nucleophilic substitution of a haloacetaldehyde derivative by the 4-nitrobenzoate anion.

Protocol: Nucleophilic Displacement

-

Precursor: 4-Nitrobenzoic acid (

) and Chloroacetaldehyde dimethyl acetal (protected form) or 2-Bromoacetaldehyde. -

Reagents: Potassium Carbonate (

), DMF (Dimethylformamide), Sodium Iodide (catalyst).

Step-by-Step Methodology:

-

Activation: Dissolve 4-nitrobenzoic acid (10 mmol) in anhydrous DMF (15 mL). Add

(12 mmol) and stir at room temperature for 30 minutes to generate the potassium 4-nitrobenzoate salt. -

Alkylation: Add 2-Bromoacetaldehyde diethyl acetal (11 mmol) and a catalytic amount of NaI (1 mmol). Heat the mixture to 80°C for 4-6 hours.

-

Note: The acetal is used to protect the aldehyde during the basic alkylation step.

-

-

Workup: Pour reaction mixture into ice water. Extract with Ethyl Acetate (

mL). Wash organic layer with brine, dry over -

Deprotection (Hydrolysis): Dissolve the intermediate acetal ester in a mixture of THF/Water (4:1) and add Trifluoroacetic acid (TFA) or dilute HCl. Stir at room temperature for 1-2 hours to liberate the aldehyde group.

-

Purification: Recrystallize from Ethanol/Hexane to obtain pure 2-Oxoethyl 4-nitrobenzoate.

Reaction Pathway Visualization

The following diagram illustrates the synthetic logic and potential side reactions.

Figure 1: Synthetic pathway from 4-nitrobenzoic acid to 2-oxoethyl 4-nitrobenzoate via acetal protection, highlighting the final conversion to heterocyclic derivatives.

Applications in Drug Development[12]

Heterocyclic Synthesis (Hantzsch Reaction)

The 2-oxoethyl group acts as an

-

Mechanism: Reaction with thioamides yields thiazoles; reaction with amidines yields imidazoles.

-

Utility: This moiety allows the rapid installation of the 4-nitrobenzoate group onto a heterocyclic scaffold, which can later be hydrolyzed to release a specific alcohol pharmacophore or used as a crystallographic tag.

Crystalline Derivatives (Analytical Chemistry)

Historically, 4-nitrobenzoates were synthesized to identify alcohols (in this case, glycolaldehyde) due to their high melting points and distinct crystalline habits.

-

Crystallography: The nitro group facilitates

-stacking interactions, often resulting in high-quality single crystals suitable for X-ray diffraction (XRD) studies. This is critical for determining the absolute configuration of complex chiral aldehydes derived from biological sources.

Photolabile Protecting Groups (Contextual Note)

While phenacyl (2-oxo-2-phenylethyl) esters are famous photolabile protecting groups, the 2-oxoethyl (aldehyde) ester is less stable photochemically but highly reactive chemically. Researchers must distinguish between:

-

Phenacyl 4-nitrobenzoate: Used for photocleavage (

nm). -

2-Oxoethyl 4-nitrobenzoate: Used for chemical ligation and heterocycle formation.

Analytical Validation Protocols

To validate the synthesis of 2-Oxoethyl 4-nitrobenzoate, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

H NMR (CDCl

-

9.65 ppm (s, 1H): Aldehyde proton (

- 8.30 ppm (d, 2H): Aromatic protons ortho to nitro group.

- 8.20 ppm (d, 2H): Aromatic protons ortho to ester carbonyl.

-

4.95 ppm (s, 2H): Methylene protons (

-

9.65 ppm (s, 1H): Aldehyde proton (

Mass Spectrometry (MS)

-

Technique: ESI-MS (Positive Mode).

-

Expected Ion:

m/z. -

Fragmentation: Loss of the aldehyde chain often yields the 4-nitrobenzoyl cation (

).

References

-

Sapayev, F. A., et al. (2020).[1][2] "Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate." IUCrData. Link

- Note: Describes the amide analog ( ), providing structural context for the 2-oxoethyl scaffold.

-

Kumar, C. S., et al. (2019). "Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate." Acta Crystallographica Section E. Link

- Note: Discusses the phenacyl isomer, critical for distinguishing the aldehyde form

-

Angene Chemical. "2-Oxoethyl 4-nitrobenzoate Compound Summary." Angene Chemical Catalog. Link

-

Source for commercial availability and property verification.[3]

-

-

National Center for Biotechnology Information. "PubChem Compound Summary for 4-Nitrobenzoic acid." PubChem. Link

- Foundational d

Nomenclature and Synthetic Utility of 2-Oxoethyl 4-Nitrobenzoate: A Technical Guide

The following technical guide is structured to provide a rigorous analysis of 2-oxoethyl 4-nitrobenzoate , focusing on its nomenclature, synthetic generation, and application as a reactive intermediate in organic synthesis.

Executive Summary & Chemical Identity[1][2][3]

2-Oxoethyl 4-nitrobenzoate is a specialized ester derivative formed from 4-nitrobenzoic acid and 2-hydroxyacetaldehyde (glycolaldehyde). In the literature, it is rarely isolated in its free aldehyde form due to the high reactivity of the

Instead, this molecule is predominantly encountered as its stable synthetic equivalents —most notably the dimethyl acetal (2,2-dimethoxyethyl 4-nitrobenzoate) or as a transient intermediate generated in situ for the construction of heterocycles.

Core Chemical Identity

| Property | Description |

| Systematic Name | 2-Oxoethyl 4-nitrobenzoate |

| Common Functional Name | Formylmethyl 4-nitrobenzoate |

| Molecular Formula | |

| Molecular Weight | 209.16 g/mol |

| Structural Feature | Contains a p-nitrobenzoyl (PNB) ester linked to a reactive acetaldehyde group.[1][2] |

| Stability Profile | Unstable as free aldehyde; stored as acetal or hydrate. |

Nomenclature and Synonyms

Researchers searching for this compound often encounter ambiguity because the "2-oxoethyl" group is frequently named as a derivative of acetaldehyde or glycolaldehyde. The following table consolidates the terminology used across different chemical databases and synthetic literature.

Synonym Mapping Table

| Category | Synonym / Name | Context of Use |

| IUPAC / Systematic | 2-Oxoethyl 4-nitrobenzoate | Formal systematic naming.[2] |

| Functional Group | Formylmethyl 4-nitrobenzoate | Highlights the formylmethyl ( |

| Parent Acid Derivative | 4-Nitrobenzoic acid, 2-oxoethyl ester | Common in CAS-based searches. |

| Aldehyde Derivative | 2-(4-Nitrobenzoyloxy)acetaldehyde | Emphasizes the aldehyde as the core structure. |

| Synthetic Equivalent | 2,2-Dimethoxyethyl 4-nitrobenzoate | The stable acetal precursor actually used in the lab. |

| Informal / Lab Slang | PNB-Glycolaldehyde | Refers to the p-nitrobenzoyl protected glycolaldehyde. |

Synthetic Utility and Applications

The primary value of 2-oxoethyl 4-nitrobenzoate lies in its dual functionality:

-

Electrophilic Aldehyde: The aldehyde group is a "soft" electrophile, ready for condensation with amines, hydrazines, or Wittig reagents.

-

Labile Ester: The p-nitrobenzoate is an electron-deficient ester, making it more susceptible to hydrolysis than a standard benzoate, yet stable enough to survive mild acidic deprotection of the acetal.

Key Applications

-

Heterocycle Synthesis: The in situ generated aldehyde reacts with amidines or ureas to form imidazoles and oxazoles .

-

Linker Chemistry: Used as a linker where the aldehyde can be conjugated to a drug or protein (via reductive amination), while the ester provides a release mechanism.

-

Photolabile Protecting Groups: While p-nitrobenzyl (PNB) is the classic photolabile group, p-nitrobenzoyl esters also exhibit specific cleavage properties under UV irradiation or reductive conditions (e.g., Zn/AcOH).

Experimental Protocols

Since the free aldehyde is unstable, the standard workflow involves synthesizing the dimethyl acetal and deprotecting it immediately before use.

Protocol A: Synthesis of the Stable Precursor (Acetal)

Objective: Synthesize 2,2-dimethoxyethyl 4-nitrobenzoate.

Reagents:

-

4-Nitrobenzoic acid (1.0 eq)

-

Bromoacetaldehyde dimethyl acetal (1.2 eq)[3]

-

Cesium Carbonate (

) (1.5 eq) or -

DMF (Dimethylformamide), anhydrous

Methodology:

-

Dissolution: Dissolve 4-nitrobenzoic acid (e.g., 10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (

). -

Base Addition: Add

(15 mmol). The mixture may heat slightly; stir for 15 minutes to ensure formation of the cesium carboxylate. -

Alkylation: Add bromoacetaldehyde dimethyl acetal (12 mmol) dropwise.

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7). The acid spot should disappear, replaced by a less polar ester spot.

-

Workup: Pour the reaction mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with saturated

and brine. Dry over -

Purification: If necessary, purify via silica gel chromatography. The product is a stable oil or low-melting solid.

Protocol B: In Situ Generation of 2-Oxoethyl 4-nitrobenzoate

Objective: Release the reactive aldehyde for immediate condensation.

Reagents:

-

2,2-Dimethoxyethyl 4-nitrobenzoate (from Protocol A)

-

Trifluoroacetic acid (TFA) or dilute HCl

-

Dichloromethane (DCM) and Water

Methodology:

-

Hydrolysis: Dissolve the acetal in a mixture of TFA/Water (9:1) or treat with 1M HCl in THF.

-

Monitoring: Stir at room temperature for 30–60 minutes.

-

Usage:

-

Option 1 (Isolation - Not Recommended): Neutralize and extract quickly.

-

Option 2 (One-Pot Reaction): If the next step is acid-catalyzed (e.g., cyclization with a urea), add the nucleophile directly to the hydrolysis mixture.

-

Option 3 (Buffering): If the next step requires basic conditions (e.g., Wittig reaction), neutralize the acid carefully with

at 0°C before adding the reagent.

-

Visualization of Chemical Logic[1]

The following diagrams illustrate the nomenclature relationships and the synthetic pathway described above.

Diagram 1: Nomenclature & Structural Logic

Caption: Decomposition of the chemical structure into its functional components and mapping to common literature synonyms.

Diagram 2: Synthesis & Activation Workflow

Caption: The practical synthetic workflow, moving from the stable acetal precursor to the reactive aldehyde intermediate.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[4] (Standard reference for ester stability and cleavage).

-

Puech, F., et al. (1993).[4] "Intracellular delivery of nucleoside monophosphates through a reductase-mediated activation process." Antiviral Research, 22(2-3), 155-174. Link (Demonstrates the use of bio-labile ester precursors).

-

Benzaria, S., et al. (1996).[4] "Synthesis, in vitro antiviral evaluation, and stability studies of bis(S-acyl-2-thioethyl) ester derivatives of 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA)." Journal of Medicinal Chemistry, 39(25), 4958-4965. Link (Contextualizes the synthesis of acyloxyalkyl esters).

-

World Intellectual Property Organization. (2009). WO2009005676A2 - Antiviral compounds. Link (Provides the specific protocol for reacting 4-nitrobenzoic acid with bromoacetaldehyde dimethyl acetal).

Sources

Methodological & Application

Synthesis of 2-oxoethyl 4-nitrobenzoate from 4-nitrobenzoic acid

Technical Application Note: High-Fidelity Synthesis of 2-Oxoethyl 4-Nitrobenzoate

Abstract & Strategic Overview

This Application Note details the synthesis of 2-oxoethyl 4-nitrobenzoate (also known as formylmethyl 4-nitrobenzoate), a critical bifunctional linker used in bioconjugation and prodrug development.[1] The molecule features a reactive aldehyde moiety tethered to a chromogenic 4-nitrobenzoate core via an ester linkage.[1]

The Synthetic Challenge:

The target molecule contains an aldehyde

-

Hydration: Forming the gem-diol in the presence of moisture.[1]

-

Polymerization: Aldol-type condensations catalyzed by trace acids or bases.[1]

-

Hydrolysis: Cleavage of the ester bond under the acidic conditions typically required to deprotect aldehyde precursors (acetals).[1]

The Solution: To ensure high purity and yield, this guide prioritizes a Two-Step Oxidative Protocol . Unlike acetal hydrolysis routes, which often require harsh acidic conditions that degrade the ester, this route utilizes neutral oxidation conditions to generate the sensitive aldehyde as the final step.

Critical Pathway Visualization

The following workflow illustrates the primary (Oxidative) and secondary (Acetal) routes. The Oxidative route is recommended for milligram-to-gram scale research applications requiring high purity.[1]

Figure 1: Comparative synthetic workflows. The Oxidative Route (Blue) minimizes hydrolytic degradation risks.[1]

Primary Protocol: The Oxidative Route

This protocol relies on the selective oxidation of a primary alcohol to an aldehyde using Dess-Martin Periodinane (DMP) .[1] This reagent is chosen over Swern oxidation for its operational simplicity (no cryogenic temperatures required) and over Chromium-based oxidants (PCC/PDC) to avoid heavy metal contamination and difficult workups.[1]

Phase 1: Synthesis of 2-Hydroxyethyl 4-nitrobenzoate

Objective: Mono-esterification of 4-nitrobenzoic acid with ethylene glycol. Critical Control Point: A large excess of ethylene glycol is required to suppress the formation of the bis-ester (ethylene bis(4-nitrobenzoate)).[1]

Reagents:

-

4-Nitrobenzoyl chloride (1.0 eq)[1]

-

Ethylene glycol (10.0 eq) - Must be anhydrous[1]

-

Pyridine (1.2 eq) or Triethylamine (1.5 eq)[1]

-

Dichloromethane (DCM), anhydrous[1]

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

). -

Solubilization: Dissolve Ethylene glycol (10 eq) and Pyridine (1.2 eq) in anhydrous DCM. Cool to 0°C in an ice bath.

-

Addition: Dissolve 4-Nitrobenzoyl chloride (1 eq) in minimal DCM. Add this solution dropwise to the glycol mixture over 30 minutes.

-

Why? Slow addition of the acid chloride into a sea of glycol ensures that every acyl chloride molecule meets a fresh glycol molecule, favoring mono-esterification.[1]

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (50% EtOAc/Hexanes).[1]

-

Workup:

-

Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Gradient: 20%

50% EtOAc/Hexanes).

Data Check:

-

Yield: Expect 85-95%.

-

Appearance: Pale yellow solid.[1]

-

1H NMR (

): Look for multiplets at

Phase 2: Oxidation to 2-Oxoethyl 4-nitrobenzoate

Objective: Selective oxidation of the alcohol to the aldehyde.

Reagents:

-

2-Hydroxyethyl 4-nitrobenzoate (from Phase 1)[1]

-

Dess-Martin Periodinane (DMP) (1.2 eq)[1]

-

Dichloromethane (DCM) (wet) - DMP oxidation is accelerated by trace water.[1]

-

Sodium bicarbonate (

) & Sodium thiosulfate (

Procedure:

-

Setup: Charge a RBF with the alcohol intermediate (1.0 eq) and dissolve in DCM (0.1 M concentration).

-

Oxidation: Add DMP (1.2 eq) in a single portion at RT.

-

Monitoring: Stir for 1-2 hours. The reaction is typically fast.[1][2] Monitor TLC for the disappearance of the alcohol spot.

-

Quench (Critical):

-

Add a 1:1 mixture of saturated

and 10% -

Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).

-

-

Isolation:

QC & Validation Parameters

The target aldehyde is reactive.[1][2][3][6][7][8] Immediate characterization is required.

| Parameter | Expected Value / Observation | Interpretation |

| Physical State | Yellowish oil or low-melting solid | High purity.[1] Darkening indicates decomposition.[1] |

| TLC ( | ~0.6 (30% EtOAc/Hex) | Distinct from alcohol precursor ( |

| 1H NMR | Diagnostic Peak: The aldehyde proton.[1] | |

| 1H NMR | The | |

| IR Spectroscopy | 1725 | Should show two distinct carbonyl stretches or a broadened band.[1] |

Troubleshooting Hydration:

If the NMR shows a small peak at

-

Fix: Dissolve in benzene or toluene and reflux with a Dean-Stark trap to dehydrate, or store over activated 4Å molecular sieves in

overnight.

Storage & Stability Protocol

This compound is not shelf-stable for long periods at room temperature.[1]

-

Solvent: Store as a 0.1 M solution in anhydrous Benzene or DCM if possible.

-

Temperature: -20°C or lower.

-

Atmosphere: Argon or Nitrogen headspace is mandatory to prevent autoxidation to the carboxylic acid.[1]

-

Container: Amber glass (protect from light, as nitro compounds can be photosensitive).[1]

Alternative Route: Acetal Hydrolysis[1]

Use this route only if the oxidative route fails or for large-scale batches where DMP cost is prohibitive.[1]

-

Alkylation: React 4-Nitrobenzoic acid with Bromoacetaldehyde diethyl acetal in DMF using

(Base) and catalytic NaI (Finkelstein condition) at 80°C.-

Yield: High (>90%).[1] Product is stable.

-

-

Hydrolysis: Treat the acetal ester with 50% Trifluoroacetic acid (TFA) in DCM containing 5% water.

References

-

Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1] J. Org.[1][8] Chem., 1983 , 48, 4155–4156.[1] Link[1]

-

Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water."[1] J. Org.[1][8] Chem., 1994 , 59, 7549–7552.[1] Link[1]

-

Panday, S. K.; Griffen, J. "Selective Esterification of Diols."[1] Chem. Rev., 2010 .[1] (General reference for mono-protection strategies).

-

Standard Protocol: "Preparation of 2-oxoethyl esters via oxidative cleavage." Adapted from Organic Syntheses general procedures for aldehyde generation. [1]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

Procedure for esterification of 4-nitrobenzoic acid with alpha-halo ketones

Application Note: Robust Esterification of 4-Nitrobenzoic Acid with -Halo Ketones

Executive Summary

This guide details the protocol for synthesizing phenacyl esters from 4-nitrobenzoic acid and

Key Technical Insight: The para-nitro substituent significantly lowers the pKa of the benzoic acid (approx. 3.4 vs 4.2 for benzoic acid), facilitating rapid deprotonation. However, the resulting electron-deficient carboxylate is a weaker nucleophile, necessitating an optimized solvent system (polar aprotic) and a robust base catalyst to drive the

Mechanistic Principles

The reaction proceeds via a nucleophilic substitution (

Critical Factors:

-

Nucleophilicity vs. Basicity: The 4-nitrobenzoate anion is stable (delocalized charge). To prevent side reactions (like aldol condensation of the ketone), the base must be non-nucleophilic toward the ketone carbonyl.

-

Solvent Effects: Polar aprotic solvents (DMF, NMP) solvate the cation (e.g.,

), leaving the carboxylate anion "naked" and highly reactive, which compensates for the electron-withdrawing effect of the nitro group. -

Leaving Group: Bromide (from phenacyl bromide) is an excellent leaving group, superior to chloride, allowing the reaction to proceed under mild heating.

Figure 1: Mechanistic pathway highlighting the conversion of the acid to the reactive ester.

Safety Protocol: Handling Lachrymators

WARNING:

-

Engineering Controls: All weighing and transfers must occur inside a functioning chemical fume hood.

-

PPE: Double nitrile gloves, safety goggles (not just glasses), and a lab coat are mandatory.

-

Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia in the hood. Wash all spatulas and glassware in this solution before removing them from the hood to neutralize the alkyl halide.

Reagent Selection & Optimization

| Component | Recommendation | Rationale |

| Substrate | 4-Nitrobenzoic Acid | Dry thoroughly before use; water quenches the alkyl halide. |

| Electrophile | Preferred over chloro-analogs for faster kinetics at lower temps. | |

| Base | Potassium Fluoride (KF) | Recommended. Generates a "naked" anion via H-bonding to HF, often higher yielding than carbonates. |

| Alt. Base | Reliable, but carbonate salts can be less soluble in organic solvents. | |

| Solvent | DMF (N,N-Dimethylformamide) | Excellent solubility for polar intermediates; promotes |

Standard Protocol: KF-Mediated Esterification

This method is preferred for its high yield and operational simplicity, often referred to as "green" catalysis due to the efficiency of fluoride ions in ionic liquids or polar solvents.

Materials

-

4-Nitrobenzoic acid (1.0 equiv)

- -Bromoacetophenone (1.05 equiv)

-

Potassium Fluoride (KF) (1.5 equiv) - Must be spray-dried or anhydrous.

-

DMF (anhydrous, 5 mL per mmol substrate)

Step-by-Step Procedure

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzoic acid (1.0 mmol) in DMF (5 mL).

-

Deprotonation: Add Potassium Fluoride (1.5 mmol). Stir at room temperature for 10–15 minutes. The mixture may become cloudy as the salt forms/interacts.

-

Addition: Add

-bromoacetophenone (1.05 mmol) in one portion.-

Note: If the reaction is large scale (>10 mmol), add the bromide dropwise as a solution in DMF to control exotherms.

-

-

Reaction: Stir the mixture at 25–30°C (Room Temp) for 2–4 hours.

-

Monitoring: Check TLC (Solvent: 20% Ethyl Acetate in Hexanes). The starting acid spot (baseline/low Rf) should disappear.

-

-

Quench: Pour the reaction mixture into a beaker containing ice-cold water (50 mL) with vigorous stirring. The ester is typically hydrophobic and will precipitate.

-

Workup:

-

If Solid Precipitates: Filter the solid using a Buchner funnel. Wash with cold water (

mL) to remove DMF and salts. -

If Oiling Occurs: Extract with Ethyl Acetate (

mL). Wash combined organics with saturated

-

-

Purification: Recrystallization from Ethanol/Water or hot Ethanol is standard for phenacyl esters.

Figure 2: Operational workflow for the Potassium Fluoride mediated synthesis.

Alternative Protocol: Cesium Carbonate Method

Use this method if the fluoride source is unavailable or if the substrate is sensitive to basicity (Cesium salts are often milder and more soluble).

-

Mix: Combine 4-nitrobenzoic acid (1.0 equiv) and

(0.6 equiv - note stoichiometry) in Acetonitrile or DMF. -

Stir: Allow to stir for 30 minutes to ensure carboxylate formation.

-

React: Add

-bromoacetophenone (1.0 equiv) and heat to 60°C for 2 hours. -

Workup: Similar to the KF method (Water quench

Filtration/Extraction).

Expected Results & Characterization

Successful synthesis is confirmed by the disappearance of the broad carboxylic acid O-H stretch and the appearance of specific ester signals.

| Technique | Diagnostic Signal | Note |

| 1H NMR | The methylene ( | |

| IR Spectroscopy | ~1735 | Two carbonyl peaks will be visible. The ester C=O is typically higher frequency. |

| Melting Point | Distinct & Sharp | Phenacyl esters are historically used for MP identification; 4-nitro derivatives are high-melting solids. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Wet DMF or Acid | Water hydrolyzes the phenacyl bromide to the alcohol. Use anhydrous solvent and dry the acid. |

| Incomplete Reaction | Low Nucleophilicity | The 4-nitro group reduces nucleophilicity. Add catalytic NaI (10 mol%) to form the more reactive phenacyl iodide in situ (Finkelstein condition). |

| Oily Product | Residual Solvent | DMF is hard to remove. Wash the organic layer thoroughly with water, or use an azeotrope (heptane) on the rotovap. |

| Dark Color | Decomposition | Phenacyl bromide decomposes in light/heat. Use fresh reagent or recrystallize the bromide before use. |

References

-

Potassium Fluoride Mediated Esterification

-

Efficient Esterification of Carboxylic Acids with Alkyl Halides Catalyzed by Fluoride Ions in Ionic Liquids.[2] ResearchGate.

-

-

Cesium Carbonate Method

-

Improved Cs2CO3 Promoted O-Alkylation of Acids. ResearchGate.

-

-

Safety Data (Lachrymator Handling)

-

Safety Data Sheet: 2-Bromoacetophenone.[3] Thermo Fisher Scientific.

-

-

General Reactivity of Phenacyl Bromides

-

Synthesis of Phenacyl Bromides and Their Imidazole Derivatives. CIDC College.

-

Application Note: Phenacyl Esters as Photolabile Protecting Groups

This Application Note is designed to guide researchers in the utilization of 2-oxo-2-phenylethyl (Phenacyl) esters as photolabile protecting groups (PPGs), specifically illustrating the protocol using Phenacyl 4-nitrobenzoate (also referred to as 2-oxo-2-phenylethyl 4-nitrobenzoate) as a model system.

In this context, the "2-oxoethyl" moiety serves as the photocleavable "cage" protecting the 4-nitrobenzoate "payload."

Focus Compound: 2-Oxo-2-phenylethyl 4-nitrobenzoate Methodology: Synthesis, Photolysis, and Kinetic Monitoring

Introduction & Mechanistic Principles[1][2][3]

The Phenacyl (Pac) group (chemically 2-oxo-2-phenylethyl) is a robust photolabile protecting group used to "cage" carboxylic acids, phosphates, and amines. Unlike nitrobenzyl-based PPGs which operate via a Norrish Type II mechanism, phenacyl esters typically undergo photocleavage via a radical mechanism initiated by the triplet state of the carbonyl group (

The "2-Oxoethyl" Nomenclature

While "2-oxoethyl" refers to the general

-

Protecting Group: Phenacyl (2-oxo-2-phenylethyl).

-

Payload: 4-Nitrobenzoic acid (a UV-active reporter for easy monitoring).

Photolysis Mechanism

Upon irradiation (typically 300–360 nm), the phenacyl ester undergoes intersystem crossing to a triplet state. In the presence of a hydrogen donor (H-donor) solvent, the mechanism proceeds as follows:

-

Excitation: The carbonyl absorbs a photon, populating the singlet state (

) which rapidly crosses to the triplet state ( -

H-Abstraction: The triplet carbonyl abstracts a hydrogen atom from the solvent (e.g., isopropanol, ethanol, or toluene), forming a ketyl radical.

-

Radical Scission: The ketyl radical undergoes

-scission, releasing the free carboxylic acid (4-nitrobenzoic acid) and generating acetophenone byproducts.

Note: The efficiency of this release is highly solvent-dependent. H-donor solvents are critical for high quantum yields.

Pathway Visualization

Caption: Photolytic cleavage pathway of Phenacyl 4-nitrobenzoate requiring a hydrogen-donating solvent.

Experimental Protocols

Protocol A: Synthesis of Phenacyl 4-nitrobenzoate

This protocol describes the "caging" of 4-nitrobenzoic acid using Phenacyl Bromide (2-bromoacetophenone).

Reagents Required:

-

4-Nitrobenzoic acid (1.0 equiv)

-

Phenacyl bromide (2-bromoacetophenone) (1.05 equiv)

-

Triethylamine (TEA) or

(1.2 equiv) -

Solvent: DMF (anhydrous) or Acetone

-

Workup: Ethyl acetate, 1M HCl, Brine,

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-nitrobenzoic acid (e.g., 5 mmol, 0.835 g) in anhydrous DMF (10 mL) in a round-bottom flask.

-

Deprotonation: Add Triethylamine (6 mmol, 0.84 mL) dropwise. Stir for 15 minutes at room temperature to generate the carboxylate anion.

-

Expert Insight: Using

in acetone is an alternative "mild" condition if the substrate is base-sensitive, but TEA/DMF is standard for nitrobenzoates.

-

-

Alkylation: Add Phenacyl bromide (5.25 mmol, 1.05 g) slowly to the reaction mixture.

-

Caution: Phenacyl bromide is a lachrymator. Handle in a fume hood.

-

-

Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting acid (

) should disappear, and the ester ( -

Workup:

-

Dilute with Ethyl Acetate (50 mL).

-

Wash with 1M HCl (2 x 20 mL) to remove excess amine.

-

Wash with saturated

(2 x 20 mL) to remove unreacted acid. -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Validation: Confirm structure via

-NMR. Key signal: Singlet at

Protocol B: Photolysis (Uncaging)

This protocol details the controlled release of the payload.

Equipment:

-

UV Light Source: Mercury arc lamp (with 300 nm cutoff filter) or 365 nm LED array.

-

Quartz cuvette or borosilicate glass vial (borosilicate filters <280 nm).[1]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 1 mM solution of Phenacyl 4-nitrobenzoate in the photolysis solvent.

-

Critical Step (Solvent Selection): You must use a solvent with H-donating capability.

-

Recommended: Ethanol, Methanol, or Acetonitrile:Isopropanol (9:1).

-

Avoid: Pure Acetonitrile or Water (unless a radical scavenger is added), as efficiency drops significantly.

-

-

Irradiation: Place the sample 5–10 cm from the light source. Irradiate at room temperature.

-

Monitoring: Withdraw aliquots (20

L) at defined intervals (0, 1, 5, 10, 30 min). -

Analysis: Analyze via HPLC (C18 column, Water/MeCN gradient).

-

Observation: Decrease in Ester peak; Appearance of 4-Nitrobenzoic acid peak and Acetophenone peak.

-

Data Analysis & Troubleshooting

Expected Quantitative Outcomes

| Parameter | Value / Observation | Notes |

| ~250–260 nm | Significant absorption tail up to 330 nm. | |

| Quantum Yield ( | 0.1 – 0.4 | Highly dependent on H-donor concentration. |

| Release Time ( | 5 – 20 mins | At 10 mW/cm² (365 nm). |

| Byproducts | Acetophenone | Can interfere with UV detection at 240 nm. |

Troubleshooting Guide

-

Issue: Slow Photolysis.

-

Cause: Lack of H-donor.

-

Solution: Add 10% Isopropanol or Dithiothreitol (DTT) to the buffer/solvent. The phenacyl radical mechanism stalls without a hydrogen source.

-

-

Issue: Side Reactions.

-

Cause: Oxygen quenching.

-

Solution: Degas the solution with Argon/Nitrogen for 15 minutes prior to irradiation.[1] Triplet states are quenched by dissolved

.

-

-

Issue: Solubility.

-

Cause: 4-nitrobenzoate is hydrophobic.

-

Solution: Use a co-solvent system (DMSO stock diluted into buffer/alcohol).

-

Workflow Diagram

Caption: Complete workflow from chemical synthesis to photochemical application.

References

-

Sheehan, J. C., & Umezaw, K. (1973). Phenacyl esters as photolabile protecting groups.[2] The Journal of Organic Chemistry, 38(21), 3771–3774. Link

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

-

Givens, R. S., & Park, C.-H. (2012). p-Hydroxyphenacyl ATP: A New Phototrigger. Methods in Molecular Biology, 84, 1-12. Link

-

Ruzicka, R., et al. (2002). Photochemistry of phenacyl esters: The role of the triplet state. The Journal of Physical Chemistry A, 106(42), 9860–9869. Link

Sources

Application Notes and Protocols for the Regioselective Synthesis of α-Acyloxy Carbonyls Using a Postulated 4-Nitrobenzoate Directing Group Strategy

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The regioselective synthesis of α-acyloxy carbonyls is a significant challenge in organic synthesis, with profound implications for drug discovery and development where such motifs are prevalent. This document outlines a novel, conceptually-driven approach to address this challenge through the strategic use of a 4-nitrobenzoate moiety as a transient directing group. While direct literature precedent for this specific application is emerging, this guide synthesizes established principles of directed C-H functionalization and enolate chemistry to propose a robust methodology. We will delve into the mechanistic rationale, provide detailed hypothetical protocols, and present a framework for the systematic development of this promising synthetic strategy.

Introduction: The Significance of α-Acyloxy Carbonyls

The α-acyloxy carbonyl moiety is a key structural feature in a wide array of biologically active molecules and pharmaceutical agents. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including target binding, metabolic stability, and cell permeability. Consequently, the development of efficient and selective methods for the synthesis of α-acyloxy carbonyls is of paramount importance to the medicinal chemistry community.

A primary hurdle in the synthesis of these compounds from unsymmetrical carbonyl precursors is the control of regioselectivity. Traditional methods often yield mixtures of isomers, necessitating challenging purification steps and reducing overall efficiency. This guide proposes a strategy to overcome this limitation by employing a 4-nitrobenzoate group as a directing element to favor acyloxylation at a specific α-position.

The Challenge of Regioselectivity in α-Acyloxylation

The α-functionalization of an unsymmetrical ketone can proceed through two different enolate intermediates, leading to regioisomeric products. The regiochemical outcome is governed by the principles of kinetic versus thermodynamic control.[1][2][3]

-

Kinetic Enolate: Formed by the deprotonation of the less sterically hindered α-proton. This pathway has a lower activation energy and is favored under conditions of strong, bulky bases at low temperatures.[3][4]

-

Thermodynamic Enolate: The more substituted and generally more stable enolate. Its formation is favored under equilibrating conditions, typically with weaker bases at higher temperatures.[5][6]

Controlling the regioselectivity of α-acyloxylation therefore requires precise control over the reaction conditions to favor the formation of the desired enolate intermediate.

The 4-Nitrobenzoate Group as a Proposed Directing Element

Drawing inspiration from the well-established field of directing groups in C-H functionalization, we propose that a 4-nitrobenzoate group, temporarily installed on a carbonyl-containing molecule, can be exploited to direct the regioselective introduction of an acyloxy group at a specific α-position.[7][8] The core of this hypothesis lies in the formation of a transient, chelated intermediate that brings the oxidizing/acyloxylating agent into close proximity to the targeted α-C-H bond.

The 4-nitrobenzoate group is an attractive candidate for several reasons:

-

Strong Electron-Withdrawing Nature: The nitro group enhances the coordinating ability of the benzoate oxygen atoms.

-

Potential for Chelation: The carbonyl and nitro groups can act as bidentate ligands, forming a stable six-membered ring intermediate with a metal catalyst or the substrate itself.

-

Modifiable Handle: The 4-nitrobenzoate group can be introduced and potentially removed under specific conditions, allowing for its use as a traceless directing group.

Proposed Mechanistic Pathway

The proposed mechanism for the 4-nitrobenzoate-directed α-acyloxylation is depicted below. This is a hypothetical pathway based on analogous directing group-mediated C-H functionalization reactions.

Figure 1. Proposed workflow for 4-nitrobenzoate directed α-acyloxylation.

Hypothetical Experimental Protocols

The following protocols are designed as a starting point for the development of a regioselective α-acyloxylation method using a 4-nitrobenzoate directing group. Optimization of reaction conditions will be necessary for specific substrates.

Protocol 1: Synthesis of a Directed Substrate (Example: 2-methylcyclohexanone)

This protocol describes the introduction of a 4-nitrobenzoyl group at a position that allows for the formation of a stable chelated intermediate.

Materials:

-

2-methylcyclohexanone

-

4-Nitrobenzoyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and hotplate

-

Round-bottom flask and condenser

-

Standard glassware for workup and purification

Procedure:

-

To a solution of 2-methylcyclohexanone (1.0 equiv.) in anhydrous DCM, add pyridine (1.2 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.1 equiv.) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the directed substrate.

Protocol 2: Proposed Directed α-Acyloxylation

This protocol outlines a hypothetical procedure for the regioselective α-acyloxylation of the directed substrate. The choice of oxidant and acyloxy source is critical and may require screening. A hypervalent iodine reagent is proposed here due to its known efficacy in α-acyloxylation reactions.[9]

Materials:

-

Directed 2-methylcyclohexanone substrate (from Protocol 1)

-

(Diacetoxyiodo)benzene (PhI(OAc)₂)

-

4-Nitrobenzoic acid

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer

-

Round-bottom flask

Procedure:

-

To a solution of the directed substrate (1.0 equiv.) in anhydrous DCM, add 4-nitrobenzoic acid (1.5 equiv.).

-

Stir the mixture at room temperature for 10 minutes.

-

Add (diacetoxyiodo)benzene (1.2 equiv.) in one portion.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Characterize the product to determine the regioselectivity of the acyloxylation.

Data Presentation and Interpretation

The success of this methodology will be evaluated by the regioselectivity of the α-acyloxylation. The ratio of the two possible regioisomers should be determined by ¹H NMR spectroscopy and/or GC-MS analysis of the crude reaction mixture.

Table 1: Hypothetical Data for Regioselective α-Acyloxylation

| Substrate | Directing Group | Oxidant | Solvent | Temp (°C) | Time (h) | Regioisomeric Ratio (major:minor) | Yield (%) |

| 2-Methylcyclohexanone | 4-Nitrobenzoyl | PhI(OAc)₂ | DCM | 25 | 8 | >95:5 | To be determined |

| 2-Heptanone | 4-Nitrobenzoyl | PhI(OAc)₂ | CH₃CN | 25 | 12 | To be determined | To be determined |

| Propiophenone | 4-Nitrobenzoyl | PhI(OAc)₂ | DCM | 25 | 6 | To be determined | To be determined |

Visualization of the Proposed Chelation Control

The key to the proposed regioselectivity is the formation of a stable chelated intermediate that directs the reaction to a specific α-C-H bond.

Figure 2. Conceptual representation of chelation control.

Conclusion and Future Directions

This application note has outlined a novel and rational approach for the regioselective synthesis of α-acyloxy carbonyls using a 4-nitrobenzoate directing group strategy. While the protocols provided are hypothetical, they are grounded in well-established principles of organic synthesis. The successful development of this methodology would provide a valuable tool for medicinal chemists and researchers in drug development, enabling more efficient and selective access to important α-acyloxy carbonyl building blocks.

Future work should focus on the experimental validation of these protocols, including the screening of various directing groups, oxidants, and reaction conditions to optimize both the yield and regioselectivity of the transformation. Mechanistic studies, including computational modeling, will also be crucial to fully elucidate the nature of the proposed chelated intermediate and the factors governing the regiochemical outcome.

References

-

Regioselective Enolate Formation and Diastereoselectivity. (n.d.). Retrieved from a general organic chemistry resource.[4]

-

C-H activation at remote positions. (2024, January 23). YouTube.[10]

-

Regio- and stereo-selective decarbonylative alkylative arylation of terminal alkynes with aliphatic aldehydes and arenes: Via dual C-H bond functionalization. (n.d.). ResearchGate.[11]

-

Video: Regioselective Formation of Enolates. (2023, April 30). JoVE.[5]

-

Site-selective C–H arylation of primary aliphatic amines enabled by a catalytic transient directing group. (n.d.). SciSpace.[12]

-

Regioselective enolate formation, choosing major and minor products. (n.d.). ECHEMI.[6]

-

H functionalizations of aliphatic ketones via bimetallic Cu–Pd catalyzed successive dehydrogenation. (n.d.). PMC.[13]

-

Preparation of α-Acyloxy Ketones via Visible-Light-Driven Aerobic Oxo-Acyloxylation of Olefins with Carboxylic Acids. (n.d.). Organic Chemistry Portal.[14]

-

Visible light-assisted organocatalytic α-acyloxylation of ketones using carboxylic acids and N-halosuccinimides. (n.d.). The Royal Society of Chemistry.[15]

-

C-H Functionalization Directed by Ketone. (2014, October 29). The Dong Group.[16]

-

Regioselective Enolization and Thermodynamic vs. Kinetic Control. (2018, September 25). YouTube.[1]

-

Removable and modifiable directing groups in C-H activation. (2024, January 18). YouTube.[7]

-

Electrochemical C3 acyloxylation reactions of 2H-indazoles with carboxylic acids via C(sp 2 )–O coupling. (n.d.).[17]

-

Direct Arylation of Strong Aliphatic C–H Bonds. (n.d.). PMC.[18]

-

Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. (n.d.). Organic Chemistry Frontiers (RSC Publishing).[19]

-

Recent trends in Pd-catalyzed remote functionalization of carbonyl compounds. (2013). Organic & Biomolecular Chemistry, 12(2), 233-41.[20]

-

A General Method for the α-Acyloxylation of Carbonyl Compounds. (n.d.). ResearchGate.[21]

-

Catalytic Formation of α-Aryl Ketones by C–H Functionalization with Cyclic Alkenyl Carbonates and One-Pot Synthesis of Isocoumarins. (n.d.). Organic Letters.[22]

-

Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. (2011). PubMed.[9]

-

Visible light-assisted organocatalytic α-acyloxylation of ketones using carboxylic acids and N-halosuccinimides. (n.d.). Chemical Communications (RSC Publishing).[23]

-

Peroxide, bis(p-nitrobenzoyl). (n.d.). Organic Syntheses Procedure.[24]

-

γ‐C‐H acyloxylation of free amines using transient directing group... (n.d.). ResearchGate.[25]

-

Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry.[2]

-

Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. (2011). PMC.[26]

-

OXIDATIONS 5 Oxidations Carey & Sundberg: Chapter 12 problems. (n.d.).[27]

-

A general method for the alpha-acyloxylation of carbonyl compounds. (n.d.). PubMed.[28]

-

Synthesis of ketones by oxidation of alcohols. (n.d.). Organic Chemistry Portal.[29]

-

Recent development in transition metal-catalysed C–H olefination. (2021). Chemical Science, 12(8), 2735-2755.[8]

-

Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. (n.d.).[30]

-

gcw.Enolate Seminar 3.12.8pm. (n.d.). Macmillan Group.[31]

-

Preparation of α-Acyloxy Ketones via Visible-Light-Driven Aerobic Oxo-Acyloxylation of Olefins with Carboxylic Acids. (n.d.). ACS Publications.[32]

-

Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. (2022). University of Eastern Piedmont.[33]

-

Recent trends in Pd-catalyzed remote functionalization of carbonyl compounds. (2014). PubMed.[34]

-

Catalytic α-C–H functionalization of carbonyl compounds via SET-induced formation of α-carbonyl radicals. (n.d.). Chemical Communications (RSC Publishing).[35]

-

Efficient and convenient oxidation of aldehydes and ketones to carboxylic acids and esters with H2O2 catalyz. (2015).[36]

-

A general method for the α-acyloxylation of carbonyl compounds. (n.d.). University of Strathclyde.[37]

-

Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.[3]

-

Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). (n.d.).[38]

-

C–H Functionalization Reaction Manual. (n.d.). Sigma-Aldrich.[39]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 4. Regioselective Enolate Formation and Diastereoselectivity [ns1.almerja.com]

- 5. Video: Regioselective Formation of Enolates [jove.com]

- 6. echemi.com [echemi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Recent development in transition metal-catalysed C–H olefination - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05555G [pubs.rsc.org]

- 9. Highly diastereoselective chelation-controlled additions to α-silyloxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Multiple remote C(sp3)–H functionalizations of aliphatic ketones via bimetallic Cu–Pd catalyzed successive dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation of α-Acyloxy Ketones via Visible-Light-Driven Aerobic Oxo-Acyloxylation of Olefins with Carboxylic Acids [organic-chemistry.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Direct Arylation of Strong Aliphatic C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. Recent trends in Pd-catalyzed remote functionalization of carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42050G [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Visible light-assisted organocatalytic α-acyloxylation of ketones using carboxylic acids and N-halosuccinimides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. researchgate.net [researchgate.net]

- 26. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 27. vanderbilt.edu [vanderbilt.edu]

- 28. A general method for the alpha-acyloxylation of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]